molecular formula C17H12N4O6S B14910572 4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid

4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B14910572
M. Wt: 400.4 g/mol
InChI Key: AJVDANQLGALIDB-UHFFFAOYSA-N
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Description

4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a benzimidazole moiety, and a sulfamoyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid apart is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C17H12N4O6S

Molecular Weight

400.4 g/mol

IUPAC Name

4-oxo-6-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfamoyl]-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C17H12N4O6S/c22-15-10-6-9(2-4-12(10)18-7-11(15)16(23)24)28(26,27)21-8-1-3-13-14(5-8)20-17(25)19-13/h1-7,21H,(H,18,22)(H,23,24)(H2,19,20,25)

InChI Key

AJVDANQLGALIDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=CC4=C(C=C3)NC=C(C4=O)C(=O)O)NC(=O)N2

Origin of Product

United States

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